

Spectroscopic Characterization of Ethyl 3-(2-Nitrophenyl)propanoate: A Technical Guide

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Compound of Interest

Compound Name:	Ethyl 3-(2-Nitrophenyl)propanoate
CAS No.:	66757-87-7
Cat. No.:	B1367417

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This technical guide provides an in-depth analysis of the spectroscopic data for **Ethyl 3-(2-Nitrophenyl)propanoate**, a key intermediate in various synthetic pathways. The structural elucidation of this molecule is paramount for ensuring reaction success and purity of downstream products. This document will detail the theoretical and expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental choices and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the ortho-nitro group in **Ethyl 3-(2-Nitrophenyl)propanoate** introduces distinct electronic and steric effects that are reflected in its spectroscopic signatures. Understanding these nuances is critical for unambiguous characterization.

Figure 1: Chemical structure of **Ethyl 3-(2-Nitrophenyl)propanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **Ethyl 3-(2-Nitrophenyl)propanoate**, both ^1H and ^{13}C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3). The choice of solvent is critical to avoid signal overlap with the analyte.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Obtain a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans and a longer acquisition time are typically required.

^1H NMR Spectroscopy: Predicted Data and Interpretation

The ^1H NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The ortho-substitution pattern leads to a more complex splitting in the aromatic region compared to its meta and para isomers.^[1]

Table 1: Predicted ^1H NMR Data for **Ethyl 3-(2-Nitrophenyl)propanoate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.10	Doublet	1H	Ar-H
~7.60	Triplet	1H	Ar-H
~7.45	Triplet	1H	Ar-H
~7.35	Doublet	1H	Ar-H
~4.15	Quartet	2H	-O-CH ₂ -CH ₃
~3.30	Triplet	2H	Ar-CH ₂ -
~2.80	Triplet	2H	-CH ₂ -C(=O)-
~1.25	Triplet	3H	-O-CH ₂ -CH ₃

- Aromatic Region (δ 7.35-8.10): The four protons on the benzene ring will appear as a complex set of multiplets due to ortho, meta, and para couplings. The proton ortho to the nitro group is expected to be the most deshielded and appear at the lowest field (~8.10 ppm).
- Ethyl Group (δ 1.25 and 4.15): The ethyl ester will present as a characteristic quartet for the methylene protons and a triplet for the methyl protons.
- Propanoate Chain (δ 2.80 and 3.30): The two methylene groups of the propanoate chain will appear as triplets, with the one adjacent to the aromatic ring being more deshielded.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for **Ethyl 3-(2-Nitrophenyl)propanoate**

Chemical Shift (δ , ppm)	Assignment
~172.0	C=O (Ester)
~149.0	C-NO ₂
~136.0	Ar-C
~133.0	Ar-CH
~128.0	Ar-CH
~125.0	Ar-CH
~124.0	Ar-CH
~61.0	-O-CH ₂ -
~35.0	Ar-CH ₂ -
~30.0	-CH ₂ -C(=O)-
~14.0	-CH ₃

- Carbonyl Carbon (δ ~172.0): The ester carbonyl carbon will appear at a characteristic downfield shift.
- Aromatic Carbons (δ ~124.0-149.0): The six aromatic carbons will give rise to six distinct signals, with the carbon bearing the nitro group being the most deshielded.
- Aliphatic Carbons (δ ~14.0-61.0): The carbons of the ethyl and propanoate chains will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

IR Spectrum: Predicted Data and Interpretation

The IR spectrum of **Ethyl 3-(2-Nitrophenyl)propanoate** will be dominated by the characteristic absorptions of the nitro and ester functional groups.

Table 3: Predicted IR Absorption Bands for **Ethyl 3-(2-Nitrophenyl)propanoate**

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium	Aliphatic C-H Stretch
~1735	Strong	C=O (Ester) Stretch
~1530	Strong	Asymmetric NO_2 Stretch
~1350	Strong	Symmetric NO_2 Stretch
~1200	Strong	C-O (Ester) Stretch

- Nitro Group Absorptions: The most characteristic peaks will be the strong absorptions corresponding to the asymmetric ($\sim 1530 \text{ cm}^{-1}$) and symmetric ($\sim 1350 \text{ cm}^{-1}$) stretching vibrations of the N-O bonds in the nitro group.^{[2][3]}
- Ester Group Absorptions: A strong, sharp peak around 1735 cm^{-1} is indicative of the ester carbonyl (C=O) stretch. The C-O stretching vibration will also be present around 1200 cm^{-1} .
- C-H Stretching: Aromatic C-H stretches will appear above 3000 cm^{-1} , while aliphatic C-H stretches will be observed just below 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
- Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Mass Spectrum: Predicted Data and Interpretation

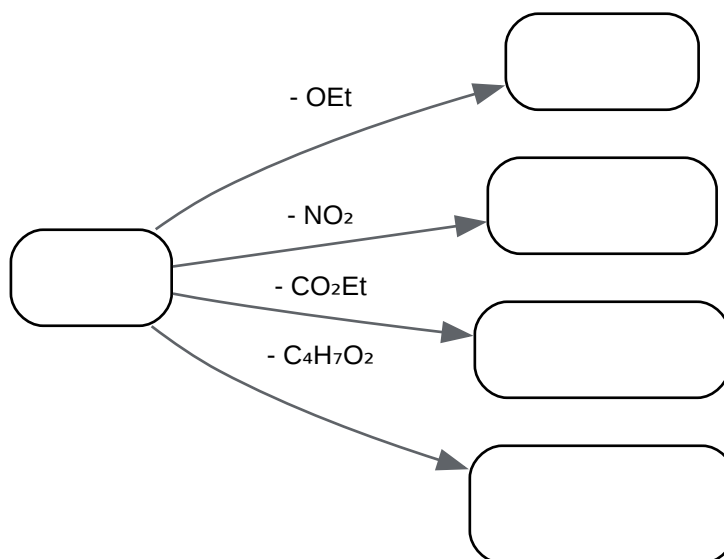
The molecular formula of **Ethyl 3-(2-Nitrophenyl)propanoate** is $C_{11}H_{13}NO_4$, with a molecular weight of 223.23 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of **Ethyl 3-(2-Nitrophenyl)propanoate**

m/z	Proposed Fragment
223	$[M]^+$ (Molecular Ion)
178	$[M - OEt]^+$
177	$[M - NO_2]^+$
150	$[M - CO_2Et]^+$
120	$[C_7H_6NO]^+$ (from ortho effect)
92	$[C_6H_4O]^+$

- Molecular Ion Peak: The molecular ion peak $[M]^+$ should be observed at $m/z = 223$.
- Fragmentation Pattern: The fragmentation will be influenced by the ester and nitro groups. Common losses include the ethoxy group ($-OEt$, m/z 45), the nitro group ($-NO_2$, m/z 46), and the entire ester group ($-CO_2Et$, m/z 73).
- Ortho Effect: A characteristic fragmentation pattern known as the "ortho effect" may be observed, where the ortho-nitro group interacts with the side chain, leading to unique

fragments.[4] This can result in the formation of an ion at m/z 120, corresponding to the loss of the ethyl propanoate side chain with a rearrangement.



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Figure 2: Predicted key fragmentation pathways for **Ethyl 3-(2-Nitrophenyl)propanoate** in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **Ethyl 3-(2-Nitrophenyl)propanoate**. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this important chemical entity. The predicted data and interpretations serve as a valuable reference, while the experimental protocols offer a standardized approach for data acquisition.

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